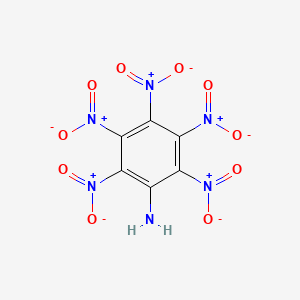
Pentanitroaniline
Cat. No. B8575861
Key on ui cas rn:
21985-87-5
M. Wt: 318.11 g/mol
InChI Key: XJYDCCKHUXCATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04248798
Procedure details


According to this invention, the 4-nitro group or trinitrotoluene (TNT) is selectively reduced by H2S in p-dioxane to produce 4-amino-2,6-dinitrotoluene. This latter compound is then nitrated with HNO3 in H2SO4 to produce pentanitroaniline. Finally the pentanitroaniline is reacted with NH3 in benzene, methylene chloride or another suitable solvent to produce a quantitative yield of TATB. The method of this invention is easily carried out and all reactants are inexpensive.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([NH2:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([N+:14]([O-])=O)=[C:6]([N+:17]([O-:19])=[O:18])[C:5]=1[N+:20]([O-])=O)([O-:3])=[O:2].N>C1C=CC=CC=1.C(Cl)Cl>[C:9]1([NH2:10])[C:8]([N+:11]([O-:13])=[O:12])=[C:7]([NH2:14])[C:6]([N+:17]([O-:19])=[O:18])=[C:5]([NH2:20])[C:4]=1[N+:1]([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

